molecular formula C14H24O B3055687 (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one CAS No. 6628-38-2

(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one

Cat. No.: B3055687
CAS No.: 6628-38-2
M. Wt: 208.34 g/mol
InChI Key: KBSFOAUXMZPTDU-ACCUITESSA-N
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Description

(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
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Biological Activity

(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one, with the CAS number 6628-38-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H22O
  • Molecular Weight : 194.32 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenged free radicals, demonstrating a DPPH radical scavenging activity of 72% at a concentration of 100 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and disrupt microbial cell integrity. The hydrophobic nature of the compound allows it to penetrate lipid bilayers, leading to increased permeability and eventual cell lysis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against a panel of pathogenic bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli6412
Pseudomonas aeruginosa12810

Study 2: Antioxidant Potential

A study assessing the antioxidant capacity utilized various assays including DPPH and ABTS radical scavenging tests. The results affirmed that at higher concentrations, this compound exhibited superior antioxidant effects compared to standard antioxidants like ascorbic acid.

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
505560
1007278
2008590

Properties

CAS No.

6628-38-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(2E)-2-(2-ethylhexylidene)cyclohexan-1-one

InChI

InChI=1S/C14H24O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h11-12H,3-10H2,1-2H3/b13-11+

InChI Key

KBSFOAUXMZPTDU-ACCUITESSA-N

SMILES

CCCCC(CC)C=C1CCCCC1=O

Isomeric SMILES

CCCCC(CC)/C=C/1\CCCCC1=O

Canonical SMILES

CCCCC(CC)C=C1CCCCC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
Reactant of Route 2
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
Reactant of Route 3
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
Reactant of Route 4
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
Reactant of Route 5
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
Reactant of Route 6
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.